N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)propyl)furan-2-carboxamide hydrochloride, more commonly known as alfuzosin hydrochloride, is a synthetic compound classified as an alpha-1 adrenergic receptor blocker. [] In scientific research, alfuzosin hydrochloride is primarily studied for its interaction with alpha-1 adrenergic receptors, particularly within the context of smooth muscle relaxation. []
The synthesis of N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride involves several key steps:
Technical details indicate that the reaction conditions must be carefully controlled to avoid degradation of sensitive functional groups present in the molecule.
The molecular structure of N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride can be described as follows:
The structural representation can be summarized in the following table:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.88 g/mol |
| SMILES | Cl.COc1cc2nc(nc(N)c2cc1OC)N(C)CCCNC(=O)c3occc3 |
| InChI Key | LYASKMMJFCEPIG-UHFFFAOYSA-N |
This complex structure contributes to its biological activity and interactions within biological systems .
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride can undergo various chemical reactions:
These reactions are crucial for understanding the stability and reactivity of the compound in pharmaceutical formulations .
The mechanism of action for N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride primarily involves its interaction with specific biological targets:
Data on its pharmacodynamics indicate that it exhibits selective inhibition of certain kinases, contributing to its therapeutic effects .
The physical and chemical properties of N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride include:
These properties are essential for handling and formulation in pharmaceutical applications .
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride has several scientific applications:
These applications highlight its importance in both academic research and industrial pharmaceutical development .
CAS No.: 4687-94-9
CAS No.: 3002-52-6
CAS No.: